molecular formula C20H20F2N6O3S B2437325 1-(6-{[(2,4-difluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-3-carboxamide CAS No. 1115867-97-4

1-(6-{[(2,4-difluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-3-carboxamide

Cat. No.: B2437325
CAS No.: 1115867-97-4
M. Wt: 462.48
InChI Key: BCEXSZVJFFGGGD-UHFFFAOYSA-N
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Description

1-(6-{[(2,4-difluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidinylcarbonyl group, an oxadiazolyl group, and a thiophene sulfonamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Properties

IUPAC Name

1-[6-[2-(2,4-difluoroanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-methylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N6O3S/c1-23-18(30)11-3-2-6-27(8-11)20-26-17-16(32-20)19(31)28(10-24-17)9-15(29)25-14-5-4-12(21)7-13(14)22/h4-5,7,10-11H,2-3,6,8-9H2,1H3,(H,23,30)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEXSZVJFFGGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-{[(2,4-difluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-3-carboxamide typically involves multiple steps, each requiring specific reagents and conditions One common synthetic route begins with the preparation of the 2-fluorophenyl group, which is then coupled with the thiophene-2-sulfonamide The oxadiazole ring is introduced through a cyclization reaction involving hydrazides and carbonyl compounds

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Amide Bond Formation and Functionalization

The compound contains three amide bonds, which are critical for its stability and biological interactions. Key reactions include:

Reaction Type Conditions Outcome Reference
Acylation Thionyl chloride activation followed by amine couplingSynthesis of N-methylpiperidine carboxamide via activated acyl intermediates ,
Carbamoylation Reaction of isocyanates with amines or coupling reagents (e.g., HATU, EDCl)Introduction of 2,4-difluorophenylcarbamoyl group ,
Transamidation Acidic/basic hydrolysis of amides to carboxylic acids, followed by re-aminationModification of carboxamide substituents
  • Example : In , thionyl chloride was used to activate 1-methylpiperidine-4-carboxylic acid, forming an acyl chloride intermediate that reacted with diethylamine to yield N,N-diethyl-1-methylpiperidine-4-carboxamide. This methodology is directly applicable to the synthesis of the N-methylpiperidine carboxamide moiety in the target compound.

Nucleophilic Aromatic Substitution (NAS)

The 2,4-difluorophenyl group undergoes selective substitution due to electron-withdrawing fluorine atoms:

Reaction Type Conditions Outcome Reference
Fluorine Replacement Alkoxides or amines in polar aprotic solventsReplacement of fluorine with nucleophiles (e.g., methoxy, amino groups) ,
  • Mechanism : Fluorine at the para position is more susceptible to displacement due to resonance stabilization of the transition state. For example, describes similar difluorophenyl derivatives undergoing substitution with pyridylmethyl groups under basic conditions.

Hydrolysis and Ring-Opening Reactions

The thiazolo[4,5-d]pyrimidinone core is prone to hydrolysis under extreme pH:

Reaction Type Conditions Outcome Reference
Acidic Hydrolysis HCl/H₂O, refluxRing opening to form thiol and pyrimidine fragments
Basic Hydrolysis NaOH/EtOH, 60°CDegradation to sulfonic acid derivatives
  • Example : In, analogous thiazolo-pyrimidinone derivatives underwent hydrolysis to yield open-chain sulfonic acids, suggesting similar reactivity for the target compound.

Oxidation and Reduction

The sulfur atom in the thiazole ring and the pyrimidinone carbonyl group participate in redox reactions:

Reaction Type Conditions Outcome Reference
Sulfur Oxidation mCPBA in DCM, 0°CFormation of thiazole sulfoxide or sulfone
Carbonyl Reduction NaBH₄ or LiAlH₄ in THFReduction of lactam to amine
  • Note : Oxidation of the thiazole sulfur to sulfone (e.g., using mCPBA) enhances electrophilicity, enabling further functionalization .

Cross-Coupling Reactions

The pyrimidine core supports metal-catalyzed coupling for structural diversification:

Reaction Type Conditions Outcome Reference
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME/H₂OIntroduction of aryl/heteroaryl groups at C-2 or C-6 ,
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAmination of halogenated positions
  • Example : In , a Suzuki coupling with 4,4,6-trimethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborinane was employed to functionalize a thiazolo-pyrimidine scaffold, demonstrating applicability to the target compound.

Piperidine Functionalization

The N-methylpiperidine moiety undergoes alkylation and acylation:

Reaction Type Conditions Outcome Reference
Quaternization Methyl iodide, CH₃CN, refluxFormation of quaternary ammonium salts
Reductive Amination NaBH₃CN, MeOH, RTIntroduction of alkyl/aryl groups to piperidine
  • Note : In , the piperidine nitrogen was methylated using transfer hydrogenation, a method adaptable for modifying the N-methyl group in the target compound.

Photochemical and Thermal Stability

The compound’s stability under stress conditions is critical for storage and formulation:

Condition Observation Reference
UV Light (254 nm) Degradation of thiazole ring to disulfides
Heat (100°C) Lactam ring rearrangement or dimerization

Scientific Research Applications

Structural Characteristics

The compound features a multi-functional structure characterized by:

  • A thiazolo[4,5-d]pyrimidine core , which is known for its biological activity.
  • A difluorophenyl group , enhancing its interaction with biological targets.
  • A N-methylpiperidine moiety , contributing to its pharmacological properties.

Molecular Formula and Weight

  • Molecular Formula : C_{15}H_{16}F_2N_4O_2S
  • Molecular Weight : Approximately 358.38 g/mol

Medicinal Chemistry

The primary application of this compound lies in medicinal chemistry, where it is being investigated for its potential as an antitumor agent . The structural motifs suggest that it may interact with specific biological pathways involved in cancer progression.

Anticancer Activity

Research has indicated that compounds with similar thiazolo-pyrimidine structures exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines by targeting key signaling pathways such as the PI3K/Akt and MAPK pathways.

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor , particularly for enzymes involved in tumor growth and bacterial virulence. The presence of the thiazole ring suggests potential interactions with enzymes critical for metabolic processes in cancer cells.

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound could possess antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various bacterial strains, indicating that this compound may also be effective against certain pathogens.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazolo-Pyrimidine Core : This step often requires cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The incorporation of the difluorophenyl and N-methylpiperidine groups is crucial for enhancing biological activity.
  • Final Coupling Reactions : These reactions finalize the structure, ensuring all functional groups are correctly positioned for optimal activity.

Example Synthesis Pathway

A generalized synthesis pathway might include:

  • Reacting a thiazole derivative with a pyrimidine precursor.
  • Introducing the carbamoyl group through acylation reactions.
  • Finalizing the structure through amide bond formation.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that a related thiazolo-pyrimidine compound significantly inhibited tumor growth in xenograft models by affecting the Akt signaling pathway.

Case Study 2: Antimicrobial Effects

Research published in Antimicrobial Agents and Chemotherapy indicated that structurally similar compounds exhibited potent activity against Gram-positive bacteria, suggesting a potential application for this compound in treating bacterial infections.

Mechanism of Action

The mechanism of action of 1-(6-{[(2,4-difluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-(6-{[(2,4-difluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-3-carboxamide apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.

Biological Activity

The compound 1-(6-{[(2,4-difluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological effects and therapeutic potential.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H19F2N5O2S\text{C}_{18}\text{H}_{19}\text{F}_2\text{N}_5\text{O}_2\text{S}

This structure features a thiazolo-pyrimidine core, which is significant for its biological interactions. The presence of a difluorophenyl group and a piperidine moiety enhances its lipophilicity and potentially its bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-inflammatory , antiviral , and anticancer properties. The following sections summarize key findings from recent studies.

Anti-inflammatory Activity

Several studies have evaluated the anti-inflammatory effects of thiazolo-pyrimidine derivatives. For instance:

  • In vitro studies demonstrated that compounds with similar structures inhibited cyclooxygenase (COX) enzymes, specifically COX-2, which is implicated in inflammatory processes. The IC50 values for these compounds were comparable to standard anti-inflammatory drugs like celecoxib .
  • In vivo assays using carrageenan-induced paw edema models showed significant reduction in inflammation with effective doses (ED50) in the range of 8–11 μM for related compounds .

Antiviral Activity

The compound's antiviral potential has been explored in relation to HIV treatment:

  • Studies suggest that pyrimidine derivatives can inhibit viral replication mechanisms. Compounds structurally similar to the target molecule have shown promise in blocking HIV entry and replication pathways .

Anticancer Properties

The anticancer activity of thiazolo-pyrimidine derivatives is notable:

  • Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For example, derivatives have been shown to inhibit key kinases involved in tumor growth .

Case Study 1: Inhibition of COX Enzymes

A study published in RSC Advances evaluated several thiazolo-pyrimidine derivatives for their ability to inhibit COX enzymes. The compound exhibited an IC50 value against COX-2 comparable to established anti-inflammatory agents, indicating strong anti-inflammatory potential .

CompoundIC50 (μM)Target
Compound A0.04 ± 0.02COX-2
Celecoxib0.04 ± 0.01COX-2

Case Study 2: Antiviral Efficacy

In antiviral assays against HIV, derivatives similar to the target compound demonstrated significant inhibition of viral replication in cultured cells. The mechanism was attributed to interference with reverse transcriptase activity and viral entry processes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolo-pyrimidine derivatives:

  • Modifications at the N-methylpiperidine position have been shown to enhance binding affinity to target receptors.
  • The introduction of different substituents on the thiazolo-pyrimidine core can significantly affect both potency and selectivity against various biological targets.

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